BAM7 - 331244-89-4

BAM7

Catalog Number: EVT-260910
CAS Number: 331244-89-4
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAX Activator Molecule 7 (BAM7) is a small heterocyclic molecule identified as a direct activator of the pro-apoptotic protein BAX. [] BAX is a key regulator of the intrinsic apoptotic pathway, and its activation leads to mitochondrial outer membrane permeabilization and subsequent caspase activation, ultimately resulting in programmed cell death. [] BAM7 represents a novel class of compounds that directly target and activate BAX, offering a potential therapeutic strategy for cancers resistant to conventional therapies. []

Future Directions
  • Further optimization of BAM7 derivatives: Exploring SAR to enhance the potency, selectivity, and pharmacological properties of BAM7-based BAX activators for potential clinical translation. []
  • Combination therapies: Investigating the synergistic potential of BAM7 derivatives with existing chemotherapeutic agents or other targeted therapies to enhance treatment outcomes. [, ]

BIM BH3 helix

Compound Description: BIM BH3 helix refers to a stabilized alpha-helix of BCL-2 domain (SAHB) modeled after the BH3 helix of the pro-apoptotic protein BIM. This peptide was instrumental in identifying a novel BH3-binding groove on BAX that mediates its direct activation. The BIM SAHB effectively triggers BAX activation and overcomes the apoptotic blockades imposed by anti-apoptotic proteins in various hematologic cancer cells. [, ]

Relevance: The BIM BH3 helix is a peptide that directly interacts with and activates BAX, similar to BAM7. BAM7 was discovered through computational screening efforts aimed at identifying small molecules that could mimic the BAX-activating interactions of the BIM BH3 helix with the N-terminal trigger site of BAX. Therefore, both BIM BH3 helix and BAM7 share the ability to directly engage and activate BAX, leading to apoptosis. [, ]

BTC-8

Compound Description: BTC-8 is a derivative of BAM7 with improved potency. It exhibits anti-cancer activity against glioblastoma, including the stem cell subpopulation. It inhibits cell proliferation, arrests the cell cycle, and promotes apoptosis through the induction of mitochondrial membrane permeabilization. Additionally, BTC-8 enhances the sensitivity of glioblastoma cells to the chemotherapeutic agent Temozolomide. []

Relevance: BTC-8 is a structurally related compound derived from BAM7. Its development was based on the structural features and biological activity of BAM7, aiming to enhance its potency as a BAX activator. []

BAM38

Compound Description: BAM38 is a small molecule identified through in silico structural similarity searches and competitive fluorescence polarization assays. It demonstrates ten-fold higher binding potency to BAX compared to BAM7 while retaining selectivity over anti-apoptotic BCL-2 proteins. BAM38 engages the BAX trigger site more effectively, triggering BAX conformational activation and membrane permeabilization. This leads to overcoming apoptotic blockades and inducing apoptosis in acute myeloid leukemia (AML) cells. []

Relevance: BAM38, like BAM7, is a small molecule BAX activator that directly binds to the BAX trigger site. It is structurally related to BAM7 but exhibits improved potency in triggering BAX activation and apoptosis. []

Compound Description: BTSA1 is a small-molecule BAX activator designed based on the pharmacophore model of the BIM BH3 helix and BAM7. It exhibits high affinity and selectivity for the BAX trigger site compared to other anti-apoptotic BCL-2 proteins. BTSA1 induces conformational changes in BAX, leading to its translocation and oligomerization, culminating in mitochondrial outer membrane permeabilization and apoptosis. []

Relevance: BTSA1 is directly related to BAM7, as it was designed based on the structural features and BAX-activating properties of BAM7. Both compounds share the same mechanism of action, directly targeting the BAX trigger site to initiate apoptosis. []

Compound 106

Compound Description: Compound 106 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: While the specific structure and mechanism of action of Compound 106 are not elaborated in the provided text, it is mentioned alongside BAM7 and other BAX activators, implying a similar mechanism of action in inducing apoptosis via BAX activation. []

SMBA1

Compound Description: SMBA1 is a BAX activator, its specific mechanism and structural details are not provided in the context. []

Relevance: Although limited information is provided on SMBA1, its categorization as a BAX activator alongside BAM7 suggests a shared mechanism of action in inducing apoptosis through direct or indirect activation of the pro-apoptotic protein BAX. []

Source and Classification

BAM7 is classified as a small molecule that acts as a selective activator of the BAX protein, a member of the Bcl-2 family that promotes apoptosis. Its chemical formula is C18H20N4OC_{18}H_{20}N_{4}O and it has an IC50 value of approximately 3.3 μM, indicating its effectiveness in activating BAX at relatively low concentrations . The compound has been derived from synthetic processes aimed at enhancing the apoptotic signaling pathways, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAM7 involves several key steps that typically include:

  1. Reagents: The synthesis requires specific reagents such as 2-ethoxyphenyl hydrazine and 4-phenyl-5-methyl-2-pyridinamine.
  2. Reaction Conditions: The reactions are usually conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  3. Purification: Post-synthesis, BAM7 is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the removal of any unreacted materials or byproducts.

The detailed synthetic pathway typically involves condensation reactions followed by cyclization steps that form the core structure of BAM7 .

Molecular Structure Analysis

Structure and Data

BAM7's molecular structure features a complex arrangement that allows for its interaction with BAX. The compound's structural formula can be represented as follows:

BAM7 C18H20N4O\text{BAM7 }C_{18}H_{20}N_{4}O

The three-dimensional conformation is critical for its biological activity, influencing how it binds to target proteins. Structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

BAM7 primarily engages in biochemical reactions that facilitate the activation of apoptotic pathways. Key reactions include:

  1. Binding to BAX: BAM7 selectively binds to BAX, promoting its conformational change necessary for apoptosis.
  2. Induction of Apoptosis: Following binding, BAM7 enhances mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent activation of caspases.

These reactions are crucial for understanding how BAM7 can be utilized in therapeutic contexts, particularly in cancer treatments where evasion of apoptosis is a common hallmark .

Mechanism of Action

Process and Data

The mechanism by which BAM7 exerts its effects involves several steps:

  1. Activation of BAX: BAM7 binds to BAX, causing a conformational shift that exposes its pro-apoptotic domains.
  2. Mitochondrial Interaction: Activated BAX translocates to the mitochondria, where it facilitates pore formation.
  3. Caspase Activation: This pore formation leads to the release of apoptogenic factors like cytochrome c into the cytosol, triggering caspase cascades that culminate in cell death.

This cascade highlights BAM7's potential as a therapeutic agent in conditions where promoting apoptosis is desirable .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAM7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 304.38 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), with limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications .

Applications

Scientific Uses

BAM7 has several promising applications in scientific research, particularly in:

  1. Cancer Therapy: As an activator of apoptosis, BAM7 is being investigated for its potential to enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms.
  2. Cell Biology Studies: Researchers utilize BAM7 to study apoptotic pathways and their implications in various diseases.
  3. Drug Development: It serves as a lead compound for developing new drugs targeting apoptotic processes in cancer cells.

The ongoing research into BAM7's properties and mechanisms continues to reveal its potential utility across various fields within biomedical science .

Properties

CAS Number

331244-89-4

Product Name

BAM7

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Molecular Formula

C21H19N5O2S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3

InChI Key

WRLVHADVOGFZOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAM 7; BAM-7; BAM7.

Canonical SMILES

CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Isomeric SMILES

CCOC1=CC=CC=C1N/N=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.